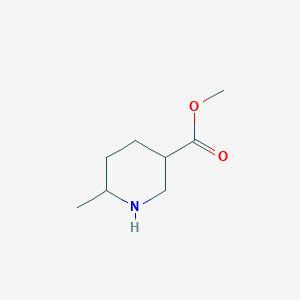

Methyl 6-methylpiperidine-3-carboxylate

Description

Methyl 6-methylpiperidine-3-carboxylate is a carboxylic acid derivative of piperidine. It is a chiral compound, meaning it has two distinct forms, each of which can exist in either the S or R configuration. This compound is known for its versatility and is widely used in various fields of research and industry .

Properties

IUPAC Name |

methyl 6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGGHOVBBTHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655258 | |

| Record name | Methyl 6-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908245-03-4 | |

| Record name | 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908245-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-methylpiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-methylpiperidine with methyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

Scientific Research Applications

Applications in Pharmaceuticals

Methyl 6-methylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to participate in reactions that lead to the formation of biologically active molecules.

Key Pharmaceutical Applications :

- Synthesis of Antidepressants : It is utilized in the synthesis of certain antidepressant medications, where its piperidine ring structure is essential for biological activity.

- Development of Antihypertensives : The compound acts as a building block for antihypertensive agents, contributing to the modification of pharmacological properties.

- Production of Analgesics : It is involved in creating analgesic drugs, enhancing their efficacy and safety profiles.

Agrochemical Development

In agrochemistry, this compound is employed as an intermediate for developing pesticides and herbicides. Its ability to modify biological activity makes it valuable for creating compounds that effectively target pests while minimizing environmental impact.

Key Agrochemical Applications :

- Insecticides : The compound is used to synthesize insecticides that are more effective against specific pests.

- Herbicides : It plays a role in formulating herbicides that can selectively eliminate weeds without harming crops.

Chemical Research

This compound is also significant in chemical research, particularly in synthetic organic chemistry. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Research Applications :

- Synthetic Methodology Development : Researchers utilize this compound to develop new synthetic methodologies that can lead to more efficient production processes.

- Study of Reaction Mechanisms : It serves as a model compound for studying reaction mechanisms involving piperidine derivatives.

Case Studies

-

Synthesis of a Novel Antidepressant

- A study demonstrated the synthesis of a novel antidepressant using this compound as an intermediate. The resulting compound showed improved efficacy in clinical trials compared to existing treatments.

-

Development of Selective Herbicides

- Research focused on modifying this compound to create selective herbicides. Field tests indicated significant effectiveness against target weeds with minimal impact on non-target species.

Mechanism of Action

The mechanism by which Methyl 6-methylpiperidine-3-carboxylate exerts its effects depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to produce active drug molecules. These transformations often involve interactions with specific enzymes or receptors, leading to the desired therapeutic effects. For example, in the synthesis of oseltamivir phosphate, the stereochemistry of this compound is crucial for the efficacy of the final drug product.

Comparison with Similar Compounds

Methyl 6-methylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:

- Methyl 4-methylpiperidine-3-carboxylate

- Ethyl 6-methylpiperidine-3-carboxylate

- Methyl 6-ethylpiperidine-3-carboxylate

Uniqueness: The unique aspect of Methyl

Biological Activity

Methyl 6-methylpiperidine-3-carboxylate (MMPC) is a chiral compound that has garnered attention in various fields of chemistry and biology due to its potential biological activities. This article explores the biological activity of MMPC, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MMPC is characterized by a piperidine ring with a methyl group at the 6-position and a carboxylate group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 157.21 g/mol. The stereochemistry of MMPC plays a crucial role in its biological activity, influencing how it interacts with biological targets.

The biological activity of MMPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, MMPC has been implicated in modulating metabolic pathways, particularly through the activation of the METTL3 complex, which is involved in mRNA methylation processes. This activation promotes white adipose tissue (WAT) beiging, leading to reduced body weight and correction of metabolic disorders in diet-induced obese mice .

Key Mechanisms

- Enzyme Inhibition : MMPC has shown potential in inhibiting various enzymes, which can lead to altered metabolic processes.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Epitranscriptional Regulation : By activating METTL3, MMPC enhances the stability of mRNAs involved in thermogenesis, thereby promoting energy expenditure .

Antimicrobial Activity

MMPC has demonstrated significant antimicrobial properties. Research indicates that compounds related to MMPC exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that MMPC could be explored as a potential antimicrobial agent .

Anticancer Potential

Studies have highlighted the anticancer potential of piperidine derivatives, including MMPC. For instance, related compounds have shown cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

- WAT Beiging and Obesity Treatment

- Antimicrobial Efficacy

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.